molecular formula C17H18N2O5S2 B2656835 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448077-30-2

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2656835
CAS No.: 1448077-30-2
M. Wt: 394.46
InChI Key: NSJJJFGGBVMDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, a cyclopropyl group, a sulfonamide group, and a benzo[d]oxazole group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Benzo[d]oxazole is a fused ring system that consists of a benzene ring fused to an oxazole ring. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. They are well-known for their antimicrobial activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. For example, the thiophene ring could be formed through a condensation reaction . The sulfonamide group could be introduced through a substitution reaction involving a sulfonyl chloride and an amine .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the sulfonamide group could undergo hydrolysis under acidic or basic conditions. The thiophene ring could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

  • Antibacterial Activity : Research on novel heterocyclic compounds containing a sulfonamido moiety, like the compound , indicates potential use as antibacterial agents. These compounds have shown high activities against certain bacteria (Azab, Youssef, & El-Bordany, 2013).

  • Ocular Hypotensive Agents : Derivatives of benzo[b]thiophene-2-sulfonamide, which include similar structures, have been prepared to investigate their potential as ocular hypotensive agents. This application is particularly useful in the treatment of glaucoma (Graham et al., 1989).

  • Antimicrobial Agents : A study on azole derivatives as potential antimicrobial agents involved the synthesis of compounds with sulfonamide functions. Some of these compounds displayed activity against test microorganisms, highlighting their potential in antimicrobial therapy (Sahin et al., 2012).

  • Cyclooxygenase-2 (COX-2) Inhibitory Activity : Sulfonamide substituted 1,5-diarylimidazole derivatives have been synthesized for their potential COX-2 inhibitory activity. This activity is significant for the development of anti-inflammatory drugs (Navidpour et al., 2014).

  • Antioxidant Agents : Certain derivatives have been synthesized and evaluated for their antioxidant activities. This includes 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, which showed significant antioxidant activity (Ghanbari Pirbasti et al., 2016).

  • Drug Metabolism Studies : The compound has been used in drug metabolism research, particularly in the preparation of mammalian metabolites of AMPA receptor potentiators using microbial-based surrogate biocatalytic systems (Zmijewski et al., 2006).

  • Endothelin Receptor Antagonists : Research on benzo[b]thiophene derivatives as endothelin receptor antagonists highlights the potential of such compounds in treating conditions like congestive heart failure (Murugesan et al., 2000).

  • Antimalarial and COVID-19 Drug Research : Some sulfonamide derivatives have been investigated for their antimalarial properties and potential utility as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Mechanism of Action

While the specific mechanism of action of this compound is not known, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-19-13-9-12(6-7-14(13)24-16(19)20)26(22,23)18-10-17(21,11-4-5-11)15-3-2-8-25-15/h2-3,6-9,11,18,21H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJJJFGGBVMDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3CC3)(C4=CC=CS4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.